molecular formula C20H12ClF3N2OS2 B2601547 3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 301176-77-2

3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2601547
CAS No.: 301176-77-2
M. Wt: 452.89
InChI Key: GSROPWPPRQNOGO-UHFFFAOYSA-N
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Description

3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule featuring a benzothiophene core linked to a substituted thiazole via a carboxamide bridge. This structure is of significant interest in medicinal chemistry and early-stage drug discovery. Compounds based on the benzo[b]thiophene-2-carboxamide scaffold have been investigated as potent, multi-target kinase inhibitors. Recent studies on similar structures have demonstrated targeted inhibition of kinases such as Dyrk1A, Dyrk1B, and Clk1, which are implicated in cancer cell proliferation, survival, and chemotherapy resistance . The incorporation of a substituted thiazole ring, a common pharmacophore in bioactive molecules, may further contribute to its biological activity and potential as a protein secretion or inflammatory pathway modulator . The specific substitution pattern on this molecule, including the chloro group on the benzothiophene ring and the trifluoromethylbenzyl group on the thiazole, is designed to optimize interactions with enzyme active sites, potentially enhancing potency and selectivity. This compound is intended for use in biochemical and cellular assays to explore its mechanism of action and efficacy in disease models, particularly in oncology research. It is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2OS2/c21-16-14-6-1-2-7-15(14)29-17(16)18(27)26-19-25-10-13(28-19)9-11-4-3-5-12(8-11)20(22,23)24/h1-8,10H,9H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSROPWPPRQNOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound with potential pharmacological applications. Its structure features a thiazole ring and a benzothiophene moiety, both of which are known for their biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • Molecular Formula : C20H12ClF3N2OS2
  • Molecular Weight : 452.89 g/mol
  • IUPAC Name : 3-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in cancer cells and pathogens. The thiazole and benzothiophene rings play critical roles in these interactions.

  • Antitumor Activity :
    • Compounds containing thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values in the range of 1.61 to 1.98 µg/mL against specific tumor cells, indicating strong potential as anticancer agents .
    • The presence of electron-donating groups, such as the trifluoromethyl group in this compound, has been linked to enhanced biological activity due to increased electron density, which may facilitate binding to target proteins.
  • Antimicrobial Activity :
    • Benzothiophene derivatives have been explored for their antimicrobial properties. Studies indicate that similar compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL .
    • The compound’s structure suggests potential efficacy against resistant strains of bacteria due to its unique mechanism that may involve inhibiting bacterial topoisomerases.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the molecular structure can significantly influence biological activity:

Compound ModificationEffect on Activity
Presence of Cl groupEssential for antiproliferative activity
Trifluoromethyl groupEnhances electron density, increasing binding affinity
Benzothiophene moietyIncreases cytotoxicity against cancer cells

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Anticancer Efficacy :
    • A study evaluated a series of thiazole derivatives against human glioblastoma and melanoma cell lines, finding that certain modifications led to IC50 values comparable to standard chemotherapeutics like doxorubicin .
    • Molecular dynamics simulations suggested that these compounds interact primarily through hydrophobic contacts with target proteins, indicating a robust mechanism of action.
  • Antimicrobial Studies :
    • Research on benzothiazole derivatives highlighted their effectiveness against Mycobacterium tuberculosis, with some compounds showing MIC values significantly lower than traditional treatments . This suggests that the compound could be a lead candidate for further development in treating resistant infections.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that thiazole derivatives, including compounds similar to 3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide, exhibit significant antiviral properties. For instance, thiazolidinone derivatives have shown efficacy against hepatitis C virus (HCV), inhibiting the activity of NS5B RNA polymerase with IC50 values as low as 0.35 μM . The structural similarity of these compounds suggests that this compound may also possess similar antiviral mechanisms.

Antibacterial Properties
The compound's thiazole ring is known for its antibacterial properties. Studies have demonstrated that thiazole derivatives can inhibit various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported between 40 to 50 µg/mL, indicating promising antibacterial activity .

Anticancer Potential
Thiazole-containing compounds are being investigated for their anticancer properties. Research has shown that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cellular pathways related to cell cycle regulation and apoptosis . The specific structure of this compound may enhance its interaction with biological targets involved in cancer progression.

Agricultural Applications

Pesticidal Activity
Compounds with thiazole and thiophene moieties have been explored for their pesticide potential. They exhibit insecticidal and fungicidal activities against various agricultural pests and pathogens. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability and effectiveness of the compound in agricultural settings .

Material Science

Organic Electronics
The unique electronic properties of thiazole and thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films and facilitate charge transport is being actively researched .

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds/Findings
Medicinal ChemistryAntiviral, Antibacterial, AnticancerEffective against HCV, MIC values <50 µg/mL
AgriculturalPesticidal activity against pests and pathogensEnhanced bioavailability due to trifluoromethyl
Material ScienceOrganic electronics (OLEDs, OPVs)Stable thin films with good charge transport

Comparison with Similar Compounds

Benzo[b]thiophene-2-carboxamide Derivatives with Thiazole/Thiadiazole Linkages

Compound Name Substituents (Benzo[b]thiophene) Thiazole/Thiadiazole Substituents Yield (%) Biological Activity (IC₅₀ or Notes) References
3-Chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide (Target) 3-Cl 5-(3-(CF₃)benzyl)thiazol-2-yl N/A Hypothesized anticancer/antimicrobial
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) 3-Cl, 6-F 5-nitrothiazol-2-yl 48 Antimicrobial (specific data not provided)
3-Chloro-N-(5-methylthiazol-2-yl)benzo[b]thiophene-2-carboxamide (43) 3-Cl 5-methylthiazol-2-yl 40 Cytotoxic (HepG-2 cell line, inferred)
3-Chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzo[b]thiophene-2-carboxamide 3-Cl 5-(5-oxo-1-phenylpyrrolidin-3-yl)thiadiazol-2-yl N/A Structural novelty, potential kinase inhibition
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-chlorobenzo[b]thiophene-2-carboxamide 3-Cl Benzo[d][1,3]dioxol-5-ylmethyl N/A Unreported

Key Structural and Functional Differences

Substituents on the Benzo[b]thiophene Core :

  • The target compound and most analogs retain the 3-chloro substituent, critical for electronic and steric effects. Compound 86 introduces a 6-fluoro group, which may enhance binding to hydrophobic pockets in biological targets .

Thiazole/Thiadiazole Modifications :

  • The 5-(3-(trifluoromethyl)benzyl) group in the target compound contrasts with simpler substituents like methyl (43), nitro (86), or fused heterocycles (8). The CF₃ group improves metabolic stability and membrane permeability compared to nitro or methyl groups .

Biological Activity Trends :

  • Thiazole derivatives with electron-withdrawing groups (e.g., CF₃, nitro) often exhibit enhanced cytotoxicity. For example, compound 5f (from ), bearing a 2,4-dichlorobenzyl group, showed significant anticancer activity (IC₅₀ < 2 µg/mL) . The target compound’s CF₃ group may similarly enhance activity by increasing target affinity or resistance to metabolic degradation.

Implications for Drug Development

  • Structure-Activity Relationships (SAR): The CF₃ group in the target compound may confer superior pharmacokinetic properties compared to analogs with methyl or nitro groups.
  • Anticancer Potential: Compounds with IC₅₀ values < 2 µg/mL against HepG-2 (e.g., ’s 7b and 11) suggest that the target compound’s trifluoromethylbenzyl group could further enhance potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a two-step procedure:

Thiazole Ring Formation : React 2-amino-5-(3-(trifluoromethyl)benzyl)thiazole with chloroacetyl chloride in dioxane under basic conditions (triethylamine) to form the thiazole-2-yl intermediate .

Amide Coupling : Use benzo[b]thiophene-2-carboxylic acid chloride (or activated ester) with the intermediate thiazole-amine in pyridine or DMF. Microwave-assisted synthesis (e.g., 70–80°C, PEG-400 medium) may enhance yields by reducing reaction time .

  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride). Recrystallization from ethanol-DMF (1:1) improves purity .

Q. How can the structural identity of the compound be validated post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Key peaks include δ ~7.8–8.2 ppm (aromatic protons on benzo[b]thiophene), δ ~4.5 ppm (methylene protons in the benzyl group), and δ ~2.9 ppm (thiazole protons) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For example, a calculated m/z of 495.0521 should match experimental data .
  • X-ray Crystallography (if crystalline): Resolve intermolecular hydrogen bonds (e.g., N–H···N or C–H···O/F interactions) to confirm packing and stereoelectronic effects .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Antimicrobial Screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with nitazoxanide as a positive control. Report MIC values in µg/mL .
  • Cytotoxicity Profiling : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC50 values to cisplatin or doxorubicin .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to specific enzyme targets (e.g., PFOR or PARP)?

  • Strategy :

Docking Studies : Use AutoDock Vina with PFOR (PDB: 1PML) or PARP-1 (PDB: 4RV6). Focus on the amide and trifluoromethyl groups for hydrogen bonding and hydrophobic interactions .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Calculate binding free energy via MM-PBSA .

  • Validation : Compare computational results with enzymatic inhibition assays (e.g., IC50 for PFOR inhibition) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Case Example : If antimicrobial activity varies between studies:

Assay Standardization : Ensure consistent inoculum size (1–5 × 10^5 CFU/mL) and culture media (Mueller-Hinton broth).

Metabolite Interference : Test for degradation products via HPLC-MS. For instance, hydrolyzed amide bonds may reduce efficacy .

Strain-Specific Resistance : Perform genomic sequencing of resistant strains to identify efflux pump mutations .

Q. How can SAR studies guide the design of derivatives with improved selectivity?

  • Key Modifications :

  • Benzyl Substituents : Replace 3-(trifluoromethyl)benzyl with 4-fluoro or 3-nitro groups to enhance π-stacking with hydrophobic enzyme pockets .
  • Thiazole Optimization : Introduce electron-withdrawing groups (e.g., nitro at C-5) to stabilize the amide anion, critical for PFOR inhibition .
    • Data-Driven Design : Prioritize derivatives with ClogP <4 (to balance lipophilicity) and topological polar surface area (TPSA) ~90 Ų for membrane permeability .

Methodological Challenges and Solutions

Q. How to address low yields in the final amide coupling step?

  • Root Cause Analysis :

  • Steric Hindrance : Bulky substituents on the benzothiophene or thiazole rings may slow nucleophilic attack.
  • Solution : Use coupling agents like HATU or EDCI/HOBt in DMF at 0°C → RT .
    • Alternative Routes : Microwave-assisted synthesis (e.g., 100 W, 10 min) can bypass kinetic barriers .

Q. What strategies mitigate batch-to-batch variability in crystallinity?

  • Crystallization Protocols :

  • Solvent Screening : Test mixtures of ethanol, DMF, and water (e.g., 70:30 ethanol-water).
  • Seeding : Add microcrystals from prior batches to induce controlled nucleation .

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